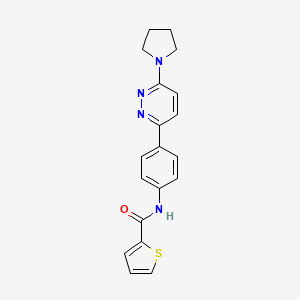![molecular formula C17H16Cl2O B2932054 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one CAS No. 478257-61-3](/img/structure/B2932054.png)
4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one, also known as 4-chloro-2-methylphenyl-2-butanone, is a chemical compound that is used in various scientific research applications. It is a white crystalline solid with a melting point of 97-99°C and a boiling point of 205-208°C. It is soluble in organic solvents such as chloroform, methanol, and ethanol. It is also soluble in water, with a solubility of 4.2 g/L at 25°C. 4-chloro-2-methylphenyl-2-butanone has a variety of applications in scientific research, including synthesis, mechanistic studies, and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone can be used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including benzodiazepines, benzofurans, and quinolones. It has also been used in mechanistic studies to investigate the mechanism of reactions that involve the compound. Additionally, it has been used in biochemical and physiological studies to investigate the effects of the compound on various biological systems.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone is still not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an agonist of certain receptors, such as the muscarinic acetylcholine receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone are still not fully understood. However, it is believed to have a variety of effects on the body, including the inhibition of certain enzymes, the activation of certain receptors, and the modulation of certain cellular processes. It has also been shown to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the stimulation of certain neuronal pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone in laboratory experiments include its low cost, its availability, and its low toxicity. Additionally, it can be used in a variety of experiments, including synthesis, mechanistic studies, and biochemical and physiological studies. The limitations of using 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone in laboratory experiments include its instability in certain solvents and its potential to cause irritation to the skin and eyes.
Direcciones Futuras
There are a number of potential future directions for the use of 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone in scientific research. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its potential use as a drug delivery system, its potential use as a diagnostic tool, and its potential use in the synthesis of other compounds.
Métodos De Síntesis
4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone can be synthesized by a variety of methods. One method is the reaction of 4-chlorophenylmagnesium bromide and 2-methyl-2-butanone. This reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. The reaction yields 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone as a white solid. Another method involves the reaction of 4-chlorophenylmagnesium bromide and 2-methyl-2-butanol. This reaction is also carried out in a solvent such as THF at room temperature and yields 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-oneethylphenyl-2-butanone as a white solid.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-12(20)15(10-13-2-6-16(18)7-3-13)11-14-4-8-17(19)9-5-14/h2-9,15H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEROMXEDZGQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

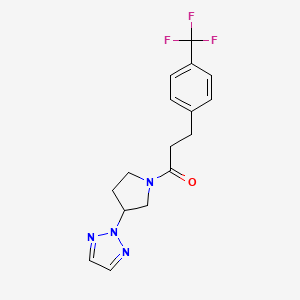
![1-Bromo-2-[(methylsulfanyl)methyl]benzene](/img/structure/B2931972.png)
![N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2931973.png)
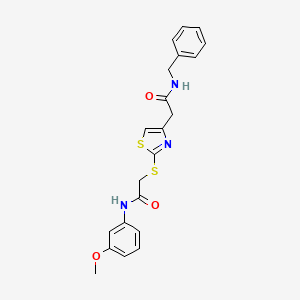
![N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2931975.png)

![Methyl 3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2931979.png)
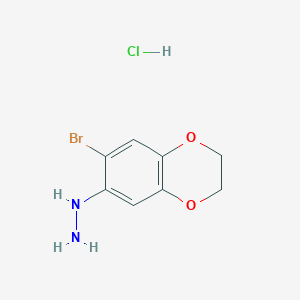
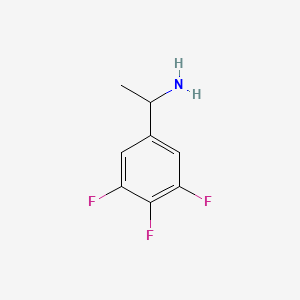
![2-bromo-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2931984.png)
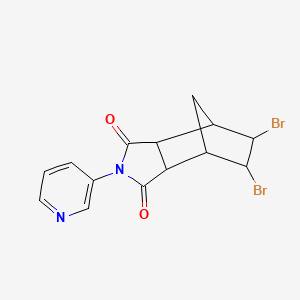
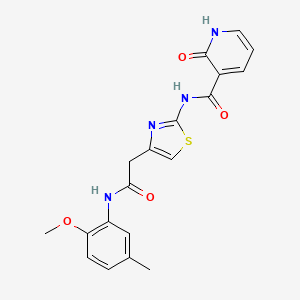
![3-chloro-N-[(2-chloropyridin-4-yl)sulfonyl]-4-methylbenzamide](/img/structure/B2931991.png)
